molecular formula C11H8FNO2 B5540614 2-cyclopropyl-5-fluoro-1H-isoindole-1,3(2H)-dione

2-cyclopropyl-5-fluoro-1H-isoindole-1,3(2H)-dione

Cat. No. B5540614
M. Wt: 205.18 g/mol
InChI Key: ZHTVUBUVXLOJAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related isoindole-1,3(2H)-dione derivatives often involves multistep reactions starting from basic cycloalkanediones or by employing cycloaddition strategies. For instance, a facile synthesis route for 1H-isoindole-1,3(2H)-diones involves the reaction of corresponding anhydrides with potassium cyanate or sodium thiocyanate, providing a potential pathway for synthesizing the targeted compound under neutral conditions (Nikpour et al., 2006).

Molecular Structure Analysis

The molecular structure of isoindole derivatives, including 2-cyclopropyl-5-fluoro-1H-isoindole-1,3(2H)-dione, is characterized by the presence of an isoindole ring system, which can influence the compound's physical and chemical properties. Crystallographic studies of similar compounds reveal detailed insights into their molecular conformations, hydrogen bonding, and crystal packing, which are crucial for understanding their reactivity and interaction with biological targets. For example, structural analysis of 2-[4-chloro-2-fluoro-5-(prop-2-ynyloxy)phenyl]hexahydroisoindole-1,3-dione compounds showed significant differences in their conformations and interactions (Bin Li et al., 2005).

Scientific Research Applications

Anticancer Activity and Molecular Modelling

Isoindole-1,3(2H)-dione derivatives demonstrate cytotoxic effects on various cancer cells. The anticancer activity varies with different substituents, indicating the significance of substituent effects in determining anticancer activities. Compounds containing silyl ether (-OTBDMS) and -Br groups showed higher anticancer activity than cisplatin against Caco-2 and MCF-7 cell lines. Molecular modelling studies suggested potential binding to the active site of hRS6KB1 and human mTOR, highlighting the role of specific groups in enhancing anticancer properties (Tan et al., 2020).

Ring-Opening Cyclization

Efficient ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines at room temperature has been developed. This process yields 2-substituted tetrahydroindol-4-ones, demonstrating the versatility of cyclopropyl-containing compounds in synthesizing valuable heterocyclic structures (Nambu et al., 2014).

Synthesis of N-(Arylaminomethyl)-phthalimides

A novel synthesis approach for N-(Arylaminomethyl)-phthalimides using N-Hydroxymethylphthalimide with arylamines shows the potential for creating a variety of compounds with potential pharmaceutical applications. This synthesis route offers a comparison between conventional and microwave-assisted reactions (Sena et al., 2007).

Photocyclization to Flavones

The photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to flavones indicates the potential of using specific functional groups to direct photoreactions, offering a pathway to synthesize complex flavone structures efficiently (Košmrlj & Šket, 2007).

Heterocyclization of Triketones

The reaction of triketones of the 2-(3-oxopropyl) cyclohexane-1,3-dione series with boron trifluoride etherate yields novel 5-oxo-5,6,7,8-tetrahydrochromylium fluoroborates, which react with ammonia to give 5-oxo-5,6,7,8-tetrahydroquinolines. This showcases the potential for creating novel heterocyclic compounds with potential applications in various fields (Kharchenko et al., 1985).

properties

IUPAC Name

2-cyclopropyl-5-fluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-6-1-4-8-9(5-6)11(15)13(10(8)14)7-2-3-7/h1,4-5,7H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTVUBUVXLOJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-5-fluoro-1H-isoindole-1,3(2H)-dione

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